4-Aminophenylphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

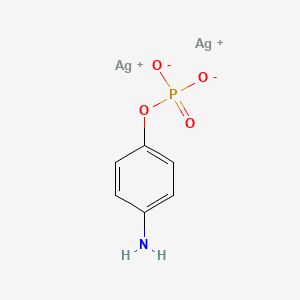

4-Aminophenylphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H6Ag2NO4P and its molecular weight is 402.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Sensors

2.1 Development of Sensors

The electrochemical detection of 4-APP is primarily facilitated through its enzymatic conversion by ALP. Research has demonstrated that 4-APP can be effectively utilized in electrochemical sensors, which leverage quantum dot-modified electrodes to enhance sensitivity and specificity. The conversion of 4-APP to 4-AP generates a measurable photocurrent when the electrode is illuminated, allowing for real-time monitoring of substrate concentrations.

2.2 Performance Metrics

A study highlighted the performance of a light-controlled bioelectrochemical sensor for 4-APP detection, achieving a detection range from 25 μM to 1 mM. The sensor's response was characterized by Michaelis-Menten kinetics, providing insights into its efficiency and operational parameters .

| Geometry | ΔI max [nA] direct detection of 4AP | ΔI max [nA] direct detection of pAPP | ΔI max [nA] enzymatic reaction | K M [mM] |

|---|---|---|---|---|

| S0 | 18.4 | 2.1 | 16.3 | 0.16 |

| S1 | 14.4 | 2.1 | 14.0 | 0.12 |

| S2 | 21.8 | - | - | - |

| I1 | 14.8 | - | 9.8 | 0.29 |

| I2 | 4.1 | - | 3.5 | 0.15 |

Enzyme Assays

3.1 Microspot Enzyme Assays

In microspot enzyme assays, the interaction between ALP and 4-APP has been explored using scanning electrochemical microscopy (SECM). This method allows for localized measurement of enzymatic activity and has shown promise in detecting low concentrations of substrates through spatially resolved measurements .

3.2 Comparative Studies with Other Substrates

Comparative studies have established that 4-APP serves as a superior substrate for ALP compared to other compounds like ascorbic acid phosphate (AAP). It exhibits faster enzymatic kinetics, making it more efficient for use in amperometric immunosensors .

Case Studies

4.1 Sensor Configuration and Performance

One notable case study involved the optimization of sensor configurations for detecting both direct and enzymatic reactions involving 4-APP. The findings indicated that different geometries significantly influenced the maximum oxidation currents observed during testing, emphasizing the importance of design in sensor effectiveness .

4.2 Stability and Limitations

Despite its advantages, research has pointed out that 4-APP has limited stability in alkaline solutions, which can affect the reliability of measurements over time . Strategies to mitigate this issue include optimizing the immobilization techniques for ALP on sensor surfaces to enhance stability without compromising enzyme activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying alkaline phosphatase (ALP) activity using 4-Aminophenylphosphate?

- Methodology : this compound is hydrolyzed by ALP to produce 4-aminophenol, which can be quantified spectrophotometrically at 405 nm. Reaction conditions typically include:

- Buffer : 0.1 M Tris-HCl (pH 9.0) with 1 mM MgCl₂.

- Substrate concentration : 1–5 mM this compound.

- Detection : Monitor absorbance changes over 5–30 minutes.

- Control : Include a reaction without ALP to account for non-enzymatic hydrolysis .

Q. How is this compound validated as a substrate for electrochemical ALP detection?

- Methodology : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) is used to measure the redox activity of 4-aminophenol generated from the enzymatic reaction. Electrodes (e.g., screen-printed carbon) are functionalized with ALP, and the current response correlates with enzyme activity. Key parameters:

- Applied potential : -0.2 V to +0.6 V (vs. Ag/AgCl).

- Substrate stability : Ensure minimal non-specific oxidation of the substrate .

Q. What methods are recommended for assessing the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v). Detect impurities like 4-aminophenol at 280 nm.

- Titration : Confirm phosphate content via molybdate-blue assay .

Q. How does buffer composition impact the enzymatic kinetics of this compound hydrolysis?

- Methodology : Compare kinetic parameters (Km, Vmax) across buffers (e.g., Tris vs. carbonate). For example:

- Tris buffer (pH 9.0) : Km = 0.8 mM, Vmax = 12 µmol/min/mg.

- Carbonate buffer (pH 9.5) : Km = 1.2 mM, Vmax = 9 µmol/min/mg.

Adjust ionic strength (e.g., 0.1–0.5 M NaCl) to assess substrate binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters for this compound across studies?

- Methodology :

- Standardize conditions : Replicate experiments under identical pH, temperature, and buffer systems.

- Cross-validate assays : Compare spectrophotometric (405 nm) and electrochemical (CV) data.

- Statistical analysis : Use ANOVA to identify outliers caused by impurities or instrument variability .

Q. What strategies mitigate interference from endogenous phosphatases when using this compound in complex biological samples?

- Methodology :

- Inhibitor screening : Test inhibitors like levamisole (1 mM) for ALP specificity.

- Sample pretreatment : Use size-exclusion filtration (10 kDa cutoff) to remove high-MW phosphatases.

- Control experiments : Pre-incubate samples with EDTA to chelate metal-dependent phosphatases .

Q. How can this compound be modified to enhance sensitivity in low-ALP scenarios (e.g., early-stage biomarker detection)?

- Methodology :

- Derivatization : Synthesize a fluorogenic derivative (e.g., this compound conjugated to a coumarin group).

- Signal amplification : Pair with horseradish peroxidase (HRP)-linked secondary antibodies in ELISA.

- Nano-enhancement : Immobilize ALP on gold nanoparticles for localized surface plasmon resonance (LSPR) detection .

Q. What are the limitations of using this compound in continuous ALP monitoring systems?

- Methodology :

- Substrate depletion : Monitor linearity over time; avoid concentrations >5 mM to prevent enzyme saturation.

- Electrode fouling : Use anti-fouling coatings (e.g., Nafion) on electrochemical sensors.

- Temperature sensitivity : Calibrate assays at 25°C and 37°C to account for thermal enzyme denaturation .

Q. How do structural analogs of this compound (e.g., p-nitrophenyl phosphate) compare in specificity for ALP isoforms?

- Methodology :

- Isoform profiling : Test placental ALP vs. intestinal ALP using inhibitors (e.g., L-phenylalanine for placental ALP).

- Kinetic analysis : Compare Km values:

- This compound : Km = 0.8 mM (placental ALP).

- p-Nitrophenyl phosphate : Km = 1.5 mM (intestinal ALP).

- Molecular docking : Simulate binding affinities using ALP crystal structures (PDB: 1ALK) .

Q. What synthetic routes optimize the yield and stability of this compound?

- Methodology :

- Phosphorylation : React 4-aminophenol with phosphorus oxychloride in anhydrous THF.

- Purification : Use ion-exchange chromatography (Dowex 50W-X8) to remove unreacted starting material.

- Stability testing : Store at -20°C in desiccated form; monitor degradation via HPLC over 6 months .

Q. Key Notes

Propriétés

Numéro CAS |

72962-65-3 |

|---|---|

Formule moléculaire |

C6H6Ag2NO4P |

Poids moléculaire |

402.83 g/mol |

Nom IUPAC |

disilver;(4-aminophenyl) phosphate |

InChI |

InChI=1S/C6H8NO4P.2Ag/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |

Clé InChI |

LDVDEPDIOSXHLX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Ag+].[Ag+] |

SMILES canonique |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Ag+].[Ag+] |

Synonymes |

4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.